molecular formula C14H24N2O3 B14055582 (S)-tert-Butyl 6-cyclopropyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate CAS No. 2007917-32-8

(S)-tert-Butyl 6-cyclopropyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate

Cat. No.: B14055582
CAS No.: 2007917-32-8
M. Wt: 268.35 g/mol
InChI Key: PGAXKOQRHXFXRW-LLVKDONJSA-N
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Description

(S)-tert-Butyl 6-cyclopropyl-2-oxa-5,8-diazaspiro[35]nonane-8-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 6-cyclopropyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core and the introduction of the tert-butyl ester group. Common reagents used in the synthesis include cyclopropylamine, tert-butyl bromoacetate, and various catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 6-cyclopropyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic core.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a more saturated spirocyclic compound.

Scientific Research Applications

(S)-tert-Butyl 6-cyclopropyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which (S)-tert-Butyl 6-cyclopropyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its spirocyclic core. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Oxa-2,8-diazaspiro[3.5]nonane: A simpler spirocyclic compound with similar structural features.

    2-Oxa-6-azaspiro[3.5]nonane:

    5-methyl-2-oxa-5,8-diazaspiro[3.5]nonane hydrochloride: A derivative with a methyl group and hydrochloride salt form.

Uniqueness

(S)-tert-Butyl 6-cyclopropyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate is unique due to its combination of a spirocyclic core, a cyclopropyl group, and a tert-butyl ester. This combination of features makes it particularly interesting for studying structure-activity relationships and developing new compounds with specific biological activities.

Properties

CAS No.

2007917-32-8

Molecular Formula

C14H24N2O3

Molecular Weight

268.35 g/mol

IUPAC Name

tert-butyl (6S)-6-cyclopropyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate

InChI

InChI=1S/C14H24N2O3/c1-13(2,3)19-12(17)16-6-11(10-4-5-10)15-14(7-16)8-18-9-14/h10-11,15H,4-9H2,1-3H3/t11-/m1/s1

InChI Key

PGAXKOQRHXFXRW-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](NC2(C1)COC2)C3CC3

Canonical SMILES

CC(C)(C)OC(=O)N1CC(NC2(C1)COC2)C3CC3

Origin of Product

United States

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